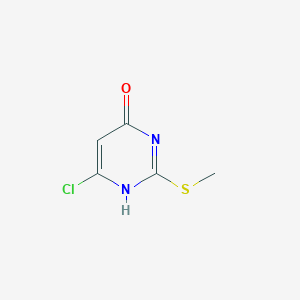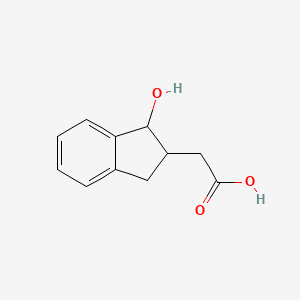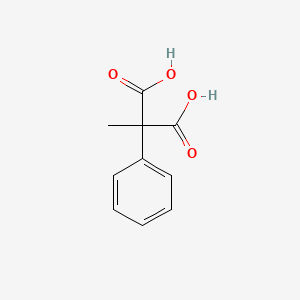
2-Oxo-4-phenylbutyricacidmethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-4-phenylbutyric acid methyl ester is a chemical compound with the molecular formula C11H12O3. It is an ester derivative of 2-oxo-4-phenylbutyric acid and is used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are important drugs for managing hypertension and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Oxo-4-phenylbutyric acid methyl ester typically involves the reaction of beta-halogeno ethylbenzene with magnesium to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired ester. The reaction conditions include maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization .
Another method involves the Grignard reaction of beta-bromophenylethane with magnesium in methyl tert-butyl ether, followed by the addition reaction with diethyl oxalate. The reaction conditions for the Grignard reaction range from 30°C to 60°C, and the addition reaction is carried out at temperatures between -30°C and 50°C .
Industrial Production Methods
Industrial production of 2-Oxo-4-phenylbutyric acid methyl ester follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of high vacuum rectification is common to achieve the desired purity levels .
化学反応の分析
Types of Reactions
2-Oxo-4-phenylbutyric acid methyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 2-Hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: 2-Oxo-4-phenylbutyric acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Oxo-4-phenylbutyric acid methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
作用機序
The mechanism of action of 2-Oxo-4-phenylbutyric acid methyl ester involves its conversion to active metabolites that interact with specific molecular targets. In the case of its role as a precursor for ACE inhibitors, the compound is converted to active drugs that inhibit the angiotensin-converting enzyme, thereby reducing the production of angiotensin II and lowering blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance.
類似化合物との比較
2-Oxo-4-phenylbutyric acid methyl ester can be compared with other similar compounds such as:
2-Oxo-4-phenylbutyric acid: The parent acid form, which lacks the ester group.
2-Hydroxy-4-phenylbutyric acid methyl ester: The reduced form of the compound.
Ethyl 2-oxo-4-phenylbutyrate: An ester derivative with an ethyl group instead of a methyl group.
The uniqueness of 2-Oxo-4-phenylbutyric acid methyl ester lies in its specific ester group, which influences its reactivity and applications in synthesis and pharmaceutical development .
特性
IUPAC Name |
3-methyl-2-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(10(12)11(13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUQMYYRYOPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid](/img/structure/B7903611.png)








